molecular formula C26H26N4O5 B2372434 8-{4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-2-yl}-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1115897-64-7

8-{4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-2-yl}-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2372434
CAS No.: 1115897-64-7
M. Wt: 474.517
InChI Key: DTNULZDTMXLRLP-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted at position 2 with a 1,4-dioxa-8-azaspiro[4.5]decane moiety and at position 4 with a 3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl group. Its synthesis likely involves palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) and cyclization reactions, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

8-[4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O5/c1-31-21-9-5-7-18(23(21)32-2)24-28-25(35-29-24)19-16-22(27-20-8-4-3-6-17(19)20)30-12-10-26(11-13-30)33-14-15-34-26/h3-9,16H,10-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNULZDTMXLRLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)N5CCC6(CC5)OCCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-2-yl}-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring.

    Formation of the Oxadiazole Ring: The next step involves the formation of the oxadiazole ring.

    Coupling of the Indole Moiety: The final step involves coupling the indole moiety with the pyrazole-oxadiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener and more sustainable synthetic methodologies .

Chemical Reactions Analysis

Types of Reactions

8-{4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-2-yl}-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-{4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-2-yl}-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound has been shown to:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Oxadiazole Substituent Molecular Weight logP Key Differences References
Target Compound Quinoline + spiro system 2,3-Dimethoxyphenyl ~500 (estimated) ~4.5* Reference structure; combines quinoline, dimethoxyphenyl, and spiro motifs.
L827-1715 (8-{5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1,4-dioxa-8-azaspiro[4.5]decane) Pyridine + spiro system 3-Fluorophenyl 382.39 4.005 Pyridine replaces quinoline; fluorine enhances electronegativity.
ZINC35476132 (Z9) (N-cyclopentyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide) Benzene + acetamide 4-Methoxyphenyl 419.43 3.8† Lacks spiro system; acetamide linker instead of quinoline.
11b (4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-3-carboxylic acid) Quinoline + spiro system None (carboxylic acid) ~330 (estimated) ~2.5* Oxadiazole absent; carboxylic acid may improve solubility but reduce lipophilicity.
8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane Spiro system only None (piperidinyl) 226 1.5† Simplified structure; lacks aromatic heterocycles and oxadiazole.

*Estimated based on structural analogs.
†Calculated using software tools (e.g., ChemAxon).

Key Observations:

Aromatic Core Variations: Quinoline (target) vs. The pyridine in L827-1715 may reduce steric hindrance compared to quinoline .

Substituent Effects :

  • Electron-donating methoxy groups (target) vs. electron-withdrawing fluorine (L827-1715) influence electronic properties and metabolic stability.
  • The absence of oxadiazole in compound 11b highlights its role in target engagement, as oxadiazoles often mimic peptide bonds .

Physicochemical Properties: Higher logP in the target (~4.5) vs.

Biological Activity

The compound 8-{4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-2-yl}-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic molecule characterized by its unique structural features, which include a quinoline moiety and an oxadiazole ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory domains.

Chemical Structure and Properties

The molecular formula for this compound is C21H21N3O5C_{21}H_{21}N_{3}O_{5}, with a molecular weight of approximately 395.4 g/mol. The presence of the oxadiazole ring is significant as compounds containing this moiety have been reported to exhibit a broad spectrum of biological activities.

1. Antimicrobial Activity

Compounds with the 1,2,4-oxadiazole structure have demonstrated notable antimicrobial properties. Research indicates that derivatives of oxadiazoles possess antibacterial and antifungal activities against various pathogens. For instance:

  • Antibacterial Effects : Studies have shown that oxadiazole derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa .
  • Antifungal Effects : The oxadiazole scaffold has also been linked to antifungal activity, making it a candidate for further exploration in treating fungal infections .

2. Anticancer Activity

The compound's structure suggests potential anticancer properties. Research indicates that several oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : Studies suggest that these compounds may induce apoptosis in cancer cells through the modulation of specific signaling pathways . For example, some derivatives have been shown to inhibit cell proliferation by interfering with the cell cycle.

3. Anti-inflammatory Activity

The anti-inflammatory potential of compounds containing the oxadiazole ring has been documented. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes:

  • Research Findings : Some studies have indicated that these compounds can reduce inflammation markers in vitro and in vivo models .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds or structural analogs:

Study ReferenceBiological ActivityKey Findings
Dhumal et al., 2016AntitubercularIdentified strong inhibition against Mycobacterium bovis BCG with effective binding to enoyl reductase (InhA) .
Desai et al., 2018AntimicrobialCompounds showed significant activity against S. aureus and E. coli with favorable MIC values .
Paruch et al., 2020AntibacterialEvaluated various 1,3,4-oxadiazole derivatives for their antibacterial efficacy .

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